(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane
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Overview
Description
(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of boron-containing heterocycles, which are of significant interest due to their diverse chemical reactivity and potential use in medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of a boronic acid with a diol to form a boronate ester. This reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to facilitate ester formation.
Cyclization: The boronate ester undergoes intramolecular cyclization to form the hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core. This step may require specific catalysts or reaction conditions to ensure the correct stereochemistry is achieved.
Functionalization: The final step involves the introduction of the 4-methoxyphenyl and trimethyl groups. This can be accomplished through various organic reactions such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or other reduced boron species. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6110(2),6]decane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Boron-containing compounds have shown promise in various biological applications, including enzyme inhibition and as potential therapeutic agents.
Medicine
In medicinal chemistry, the compound’s boron moiety is of particular interest due to its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The ability to selectively target and destroy cancer cells makes it a promising candidate for further research.
Industry
In industrial applications, (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane can be used in the development of new materials, such as polymers and advanced composites. Its unique chemical properties may also make it useful in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane depends on its specific application. In the context of BNCT, the compound is designed to accumulate in cancer cells, where it can capture neutrons and undergo nuclear reactions that release high-energy particles. These particles selectively destroy cancer cells while sparing surrounding healthy tissue.
Comparison with Similar Compounds
Similar Compounds
(3Ar,4r,6r,7as)-2-phenyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Similar structure but lacks the methoxy group on the phenyl ring.
(3Ar,4r,6r,7as)-2-(4-hydroxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
(3Ar,4r,6r,7as)-2-(4-chlorophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole: Contains a chlorine atom on the phenyl ring.
Uniqueness
The presence of the 4-methoxyphenyl group in (1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),6]decane imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(1R,2R,6S,8R)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEDQOKLVJUDJG-FIUQPQMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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